molecular formula C12H23NO4 B558287 Boc-Leu-OMe CAS No. 63096-02-6

Boc-Leu-OMe

Cat. No. B558287
CAS RN: 63096-02-6
M. Wt: 245.32 g/mol
InChI Key: QSEVMIMUBKMNOU-VIFPVBQESA-N
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Description

Boc-Leu-OMe, also known as Boc-L-leucine Methyl Ester, is used in the preparation of heterocyclic compounds as hematopoietic prostaglandin D synthase (H-PGDS) inhibitors .


Synthesis Analysis

Boc-Leu-OMe can be synthesized using solution-phase and liquid-phase peptide syntheses (SolPSS and LPPS) mediated by biomimetic cyclic propylphosphonic anhydride (T3P®). The T3P® induced coupling reaction was applied to the solution-phase peptide synthesis (SolPPS). Peptide bond formation occurred in a few minutes with high efficiency and no epimerization, generating water-soluble by-products .


Molecular Structure Analysis

The molecular formula of Boc-Leu-OMe is C12H23NO4 . The IUPAC name is methyl (2 S )-4-methyl-2- [ (2-methylpropan-2-yl)oxycarbonylamino]pentanoate . The molecular weight is 245.32 g/mol .


Chemical Reactions Analysis

The T3P® induced coupling reaction was applied to the solution-phase peptide synthesis (SolPPS). Peptide bond formation occurred in a few minutes with high efficiency and no epimerization, generating water-soluble by-products .


Physical And Chemical Properties Analysis

Boc-Leu-OMe is a light yellowish liquid . Its molecular weight is 245.32 g/mol . The density is 0.991 g/mL at 25 °C .

Scientific Research Applications

  • Helical Secondary Structures in Peptides : The incorporation of D-Leu residues into L-Leu-based nonapeptides, including Boc-Leu-OMe, can influence their helical structures. This was demonstrated by examining various diastereomeric nonapeptides and their conformations in solution and crystalline states, revealing different helical structures influenced by the presence of D-Leu (Demizu et al., 2015).

  • Chirality and Peptide Conformations : The stereochemistry of a single residue, like Leu, can significantly impact the properties of the entire peptide. This was shown in a study where the effect of chiral centers on peptide conformations was investigated, highlighting the importance of stereochemistry in peptide design (Li et al., 2013).

  • Membrane Channel Forming Polypeptides : Research on Boc-Leu-Aib-OMe (where Aib is α-aminoisobutyric acid) fragments of suzukacillin demonstrated their tendency to form certain helical conformations, which are stabilized by intramolecular hydrogen bonds. This has implications for understanding membrane channel formation (Iqbal & Balaram, 1981).

  • Conformational Studies of Heterochiral Peptides : The synthesis and analysis of dodecapeptides containing Boc-Leu-OMe revealed insights into the structural behavior of heterochiral peptides. Different helical and turn structures were observed, contributing to the understanding of peptide topology (Demizu et al., 2015).

  • Helix Screw Sense in Oligopeptides : Studies on nonapeptides, including Boc-Leu-OMe variants, helped in understanding the preferred conformations and helix screw sense in oligopeptides. These findings have implications for the design of peptides with specific structural properties (Demizu et al., 2013).

  • Structural Control in Peptides : The X-ray crystallographic analysis of diastereomeric peptides containing Boc-Leu-OMe demonstrated the unique conformations they can adopt in the solid state, providing insights into three-dimensional structural control in peptide design (Demizu et al., 2010).

Future Directions

The growing applications of peptide-based therapeutics require the development of efficient protocols from the perspective of an industrial scale-up . The self-assembly of peptides forming various micro to nanostructures has several applications in nanobiotechnology . Therefore, Boc-Leu-OMe, as a peptide, could potentially have a significant role in future research and applications in these areas.

properties

IUPAC Name

methyl (2S)-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO4/c1-8(2)7-9(10(14)16-6)13-11(15)17-12(3,4)5/h8-9H,7H2,1-6H3,(H,13,15)/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSEVMIMUBKMNOU-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)OC)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)OC)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40446903
Record name Methyl N-(tert-butoxycarbonyl)-L-leucinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40446903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Boc-Leu-OMe

CAS RN

63096-02-6
Record name Methyl N-(tert-butoxycarbonyl)-L-leucinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40446903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(tert-Butoxycarbonyl)-L-leucine methyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
76
Citations
W Ding, J Zhang, Z Yao, R Lu, D Wu, G Li… - Bioorganic & medicinal …, 2004 - Elsevier
… YSL was prepared stepwise from C terminal to N terminal with the side chain un-protective amino acids, Boc-Leu-OMe, Boc-Ser-OH, and Boc-Tyr-OH, as the starting materials in 39.5% …
Number of citations: 18 www.sciencedirect.com
R Saladino, M Mezzetti, E Mincione… - The Journal of …, 1999 - ACS Publications
… In particular, the feasibility of transformation of Boc-Leu-OMe (1) by DMD with respect to the other α-amino acids bearing an aliphatic and aromatic alkyl side chain (Boc-Gly-OMe, Boc-…
Number of citations: 47 pubs.acs.org
M Narita, T Fukunaga, A Wakabayashi… - … Journal of Peptide …, 1984 - Wiley Online Library
Oligo(Leu)s containing Pro or (Dmob) Leu residues were prepared by the stepwise elongation and fragment condensation methods. The peptides prepared were the following: Boc‐Leu …
Number of citations: 81 onlinelibrary.wiley.com
G de Bruin, EJ van Rooden, D Ward… - European Journal of …, 2017 - Wiley Online Library
Most known β2‐selective proteasome inhibitors suffer from relatively poor cell permeability as the result of a net positive charge caused by the basic moiety at P1. In this paper, we …
M NARITA, K ISHIKAWA, H NAKANO… - … Journal of Peptide …, 1984 - Wiley Online Library
In order to elucidate the role of tertiary peptide bonds in the conformational development and solubility improvement of peptides, the conformational properties of oligo(Leu)s with the …
Number of citations: 40 onlinelibrary.wiley.com
MJ Terrey, A Holmes, CC Perry, WB Cross - Organic letters, 2019 - ACS Publications
There is high demand for new methods to modify peptides, for application in drug discovery and biomedicine. AC–H functionalization protocol for the olefination of tryptophan residues …
Number of citations: 32 pubs.acs.org
A Kuttan, S Nowshudin, MNA Rao - Tetrahedron letters, 2004 - Elsevier
Reaction of N-Boc amino acids with ceric ammonium nitrate in an alcohol as the solvent at room temperature resulted in the esterification of N-Boc amino acids with Boc group retention. …
Number of citations: 36 www.sciencedirect.com
MR Rella, PG Williard - The Journal of organic chemistry, 2007 - ACS Publications
… This rationale holds for the observed behavior of dimethyldioxirane in the reaction with Boc-Leu-OMe and Boc-Val-OMe, where it is reported that with Boc-Leu-OMe, the 4,4-dimethyl-4-…
Number of citations: 35 pubs.acs.org
DU Römer, E Fenude‐Schoch, GP Lorenzi… - Helvetica chimica …, 1993 - Wiley Online Library
An N methylated residue at the n – 3 position of the chain was used to reduce the maximum number of H‐bonds realizable y some D,L‐alternating oligopeptides in β 4.4 ‐, ↑↑ 5.6 ‐ …
Number of citations: 9 onlinelibrary.wiley.com
O Oda, T Manabe, T Okuyama - The Journal of Biochemistry, 1981 - academic.oup.com
We examined whether bovine serum amine oxidase (BSAO) was able to oxidize lysyl peptides. Seven synthetic peptides, Z-Lys-Leu-OMe, Z-His-Lys-Leu-OMe, Z-Val-Leu-Gly-Lys-Leu-…
Number of citations: 25 academic.oup.com

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